molecular formula C15H14F3NO3S B6385049 5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol CAS No. 1261889-54-6

5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol

Cat. No.: B6385049
CAS No.: 1261889-54-6
M. Wt: 345.3 g/mol
InChI Key: AQRRZMQDJVFHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol is an organic compound that features a phenol group substituted with a trifluoromethyl group and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol typically involves the following steps:

    Formation of the Phenol Core: The phenol core can be synthesized through various methods, including the hydroxylation of aromatic compounds.

    Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Dimethylsulfamoyl Group: This step involves the reaction of the phenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of trifluoromethyl-substituted phenols.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the dimethylsulfamoyl group can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Uniqueness

5-(4-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol is unique due to the presence of both the trifluoromethyl and dimethylsulfamoyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-[3-hydroxy-5-(trifluoromethyl)phenyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-19(2)23(21,22)14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(20)8-11/h3-9,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRRZMQDJVFHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.